molecular formula C22H14ClF3N4O3 B2712171 [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone CAS No. 478248-69-0

[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone

Cat. No. B2712171
CAS RN: 478248-69-0
M. Wt: 474.82
InChI Key: WFVJOZQRDFCKJG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a trifluoromethyl group, and a triazolyl group . It’s part of a class of compounds known as trifluoromethylpyridines, which are important in the development of pharmaceutical and agrochemical compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group attached, an oxyphenyl group, and a triazolyl group attached to a methanone . The presence of these groups contributes to the compound’s unique physical and chemical properties .

Safety and Hazards

Compounds similar to this one, such as [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride, are known to cause skin and eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, including this compound, have potential applications in the development of new pharmaceutical and agrochemical compounds . With the increasing demand for these compounds, future research could focus on developing more efficient synthesis methods and exploring their biological properties .

properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4O3/c1-32-16-7-5-15(6-8-16)30-12-19(28-29-30)20(31)13-3-2-4-17(9-13)33-21-18(23)10-14(11-27-21)22(24,25)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVJOZQRDFCKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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